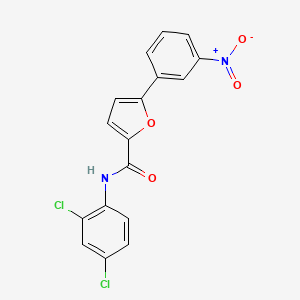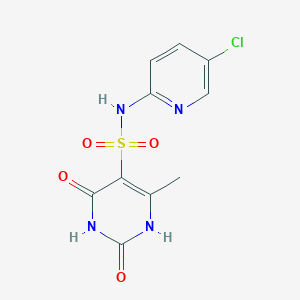
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)-2-furamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCNP and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
DCNP exerts its effects by binding to the hKv1.3 channel and inhibiting its activity. This leads to a decrease in T-cell activation and subsequent reduction in inflammation. DCNP has also been shown to have other effects on cellular signaling pathways, including the inhibition of cAMP-dependent protein kinase.
Biochemical and Physiological Effects:
DCNP has been shown to have a variety of biochemical and physiological effects, including the inhibition of T-cell activation, reduction in inflammation, and modulation of cellular signaling pathways. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
DCNP has several advantages for use in lab experiments, including its specificity for the hKv1.3 channel and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DCNP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in autoimmune disorders and neurodegenerative diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, the use of DCNP as a tool for the study of T-cell activation and inflammation may lead to a better understanding of the underlying mechanisms of these processes.
Méthodes De Synthèse
DCNP can be synthesized through a multi-step process involving the reaction of 2,4-dichloronitrobenzene with furfurylamine. The resulting intermediate is then reacted with acetic anhydride to produce DCNP. The synthesis of DCNP is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Applications De Recherche Scientifique
DCNP has been extensively studied for its potential applications in various fields, including neuroscience, toxicology, and pharmacology. It has been shown to inhibit the activity of a specific type of potassium channel, known as hKv1.3, which is involved in the regulation of T-cell activation. DCNP has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKWRXRTZZTRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
![N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6029257.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)
![methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)

![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6029320.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6029343.png)
![N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6029344.png)
![(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6029346.png)